Shikimic Acid

Description

Properties

IUPAC Name |

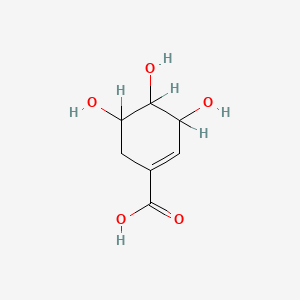

(3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOHGGNKMLTUBP-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032039 | |

| Record name | Shikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [MSDSonline], Solid | |

| Record name | Shikimic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Water solubility = 1.5X10+5 mg/l @ 21 °C, Solubility in water about 18 g/100 ml; solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether, 150 mg/mL at 21 °C | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Shikimic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from methanol/ethyl acetate | |

CAS No. |

138-59-0 | |

| Record name | Shikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MS2WI2NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-184.5 °C, 186 °C | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Shikimic Acid Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the shikimic acid pathway in plants, a pivotal metabolic route that links primary carbon metabolism to the synthesis of a vast array of aromatic compounds essential for plant life and of significant value to humanity. From the fundamental enzymatic reactions to its intricate regulation and its role as a source for valuable secondary metabolites, this document offers a deep dive into the core science and its applications.

Chapter 1: The Shikimic Acid Pathway: A Central Hub in Plant Metabolism

The shikimic acid pathway is a seven-step metabolic sequence that converts simple carbohydrate precursors into chorismate, the common precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[1][2] This pathway is present in plants, bacteria, fungi, algae, and some parasites, but is notably absent in animals.[1][3][4] Consequently, the aromatic amino acids are essential components of the human diet.[3][4]

Beyond its role in synthesizing the building blocks of proteins, the shikimic acid pathway in plants serves as a gateway to a vast and diverse array of secondary metabolites.[5][6] These compounds, including phenylpropanoids, flavonoids, tannins, and lignin, are crucial for plant growth, development, and defense.[1][5] The pathway's intermediates and end products are also of significant interest for drug development, as exemplified by the use of shikimic acid as a precursor for the antiviral drug oseltamivir (Tamiflu).[1][4] The exclusivity of this pathway to non-animal life also makes it a prime target for the development of herbicides, such as glyphosate.[7]

The core pathway begins with the condensation of phosphoenolpyruvate (PEP), a product of glycolysis, and erythrose-4-phosphate (E4P), an intermediate of the pentose phosphate pathway.[7][8][9] Through a series of enzymatic reactions, these precursors are cyclized and modified to produce chorismate, the final product of the main shikimate pathway.[9][10][11]

Chapter 2: The Enzymatic Cascade: A Mechanistic Deep Dive

The conversion of PEP and E4P to chorismate is catalyzed by a series of seven enzymes.[2][10] In plants, the first six of these reactions are carried out by distinct enzymes, while the third and fourth steps are catalyzed by a bifunctional enzyme.[2]

The Core Shikimic Acid Pathway

Caption: The seven enzymatic steps of the shikimic acid pathway.

| Step | Enzyme | Substrates | Product | Cofactors |

| 1 | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Phosphoenolpyruvate, Erythrose-4-phosphate | 3-deoxy-D-arabino-heptulosonate-7-phosphate | Mn²⁺, Thioredoxin (in some isoforms)[8] |

| 2 | 3-dehydroquinate (DHQ) synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate | 3-dehydroquinate | NAD⁺[1] |

| 3 | 3-dehydroquinate dehydratase | 3-dehydroquinate | 3-dehydroshikimate | |

| 4 | Shikimate dehydrogenase | 3-dehydroshikimate | Shikimate | NADPH[4][7] |

| 5 | Shikimate kinase | Shikimate, ATP | Shikimate-3-phosphate | ATP[7] |

| 6 | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Shikimate-3-phosphate, Phosphoenolpyruvate | 5-enolpyruvylshikimate-3-phosphate | |

| 7 | Chorismate synthase | 5-enolpyruvylshikimate-3-phosphate | Chorismate |

Chapter 3: Regulation of Carbon Flow Through the Shikimate Pathway

The flow of carbon through the shikimic acid pathway is tightly regulated to meet the plant's metabolic demands for aromatic amino acids and secondary metabolites.[12][13] This regulation occurs at multiple levels, including transcriptional control of the pathway's genes and post-translational modification and allosteric regulation of its enzymes.[8]

A primary point of regulation is the first enzyme, DAHP synthase.[12][13] In contrast to the well-understood feedback inhibition by aromatic amino acids in microorganisms, the regulation of DAHP synthase in plants is more complex.[12][13] Plants possess multiple isoforms of DAHP synthase, which are subject to differential regulation by various metabolites, including the aromatic amino acids and intermediates of downstream pathways.[8][12][13] For instance, in Arabidopsis thaliana, one isoform (AthDHS2) is inhibited by tyrosine and tryptophan, while other isoforms are not.[12] Furthermore, intermediates from the phenylpropanoid pathway, such as caffeate, can also inhibit DAHP synthase activity.[12]

Regulatory Network of the Shikimate Pathway

Caption: Feedback regulation of the shikimate pathway.

Chapter 4: The Shikimate Pathway as a Fountainhead of Secondary Metabolites

Chorismate, the end product of the shikimate pathway, stands at a crucial metabolic branch point.[8][11] It can be converted into the three aromatic amino acids or serve as a precursor for a vast array of secondary metabolites.[6][14] These secondary metabolites play critical roles in plant biology, including providing structural support (lignin), pigmentation (flavonoids and anthocyanins), and defense against herbivores and pathogens (alkaloids and phytoalexins).[5][15]

The biosynthesis of these diverse compounds begins with the conversion of chorismate to intermediates that are then channeled into specific downstream pathways. For example, the phenylpropanoid pathway, which produces lignin, flavonoids, and stilbenes, starts with the conversion of phenylalanine, derived from chorismate, to cinnamic acid.

Branching from Chorismate

Caption: Major metabolic fates of chorismate.

Chapter 5: Methodologies for Studying the Shikimic Acid Pathway

A variety of experimental techniques are employed to investigate the shikimic acid pathway, from characterizing individual enzymes to analyzing metabolic flux through the entire pathway.

Experimental Workflow for Pathway Analysis

Caption: A typical experimental workflow for studying the shikimate pathway.

Enzyme Assays: A Protocol for Shikimate Dehydrogenase

This protocol describes a spectrophotometric assay for measuring the activity of shikimate dehydrogenase, a key enzyme in the pathway.

Protocol: Spectrophotometric Assay for Shikimate Dehydrogenase

-

Principle: The activity of shikimate dehydrogenase is determined by monitoring the reduction of NADP⁺ to NADPH at 340 nm, which is coupled to the oxidation of shikimate to 3-dehydroshikimate.

-

Reagents:

-

Assay buffer: 100 mM Tris-HCl, pH 9.0.

-

Shikimic acid solution: 10 mM in assay buffer.

-

NADP⁺ solution: 5 mM in assay buffer.

-

Enzyme extract (partially purified plant protein extract).

-

-

Procedure:

-

In a 1 ml cuvette, combine 800 µl of assay buffer, 100 µl of shikimic acid solution, and 50 µl of NADP⁺ solution.

-

Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 50 µl of the enzyme extract and mix immediately.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

-

Self-Validation:

-

Run a control reaction without the substrate (shikimic acid) to account for any background NADP⁺ reduction.

-

Run a control reaction without the enzyme extract to ensure there is no non-enzymatic reaction.

-

Confirm that the reaction rate is proportional to the amount of enzyme extract added.

-

Chapter 6: Applications in Biotechnology and Drug Development

The unique presence of the shikimic acid pathway in plants and microorganisms makes it an attractive target for various biotechnological and pharmaceutical applications.

Metabolic Engineering for Enhanced Production of Valuable Compounds

Metabolic engineering strategies are employed to increase the production of valuable compounds derived from the shikimate pathway.[9] This can involve overexpressing genes encoding key enzymes, downregulating competing pathways, or introducing feedback-resistant enzyme variants.[9] For example, overexpression of a feedback-resistant DAHP synthase can increase the carbon flow into the pathway, leading to higher yields of aromatic amino acids and their derivatives.[9] Another strategy involves blocking the pathway at a specific step to accumulate a desired intermediate. For instance, deleting the gene for shikimate dehydrogenase can lead to the accumulation of 3-dehydroshikimate.[9]

The Shikimate Pathway as a Target for Herbicides

The herbicide glyphosate, the active ingredient in Roundup®, targets the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[7] Glyphosate acts as a competitive inhibitor of EPSP synthase with respect to phosphoenolpyruvate.[8] Inhibition of this enzyme blocks the shikimate pathway, leading to a deficiency in aromatic amino acids and ultimately, plant death.[7] The development of glyphosate-resistant crops has been achieved by introducing a bacterial version of the EPSP synthase gene that is not sensitive to glyphosate.

The Pathway as a Target for Novel Antimicrobial and Antiparasitic Drugs

The essential nature of the shikimate pathway in many pathogenic microorganisms and parasites, coupled with its absence in humans, makes it an excellent target for the development of novel antimicrobial and antiparasitic drugs.[10] Researchers are actively exploring inhibitors of the various enzymes in the pathway as potential therapeutic agents.[10]

Chapter 7: Conclusion and Future Perspectives

The shikimic acid pathway is a cornerstone of plant metabolism, providing the essential aromatic amino acids and a vast array of secondary metabolites that are vital for plant survival and have significant applications in medicine, agriculture, and industry. Our understanding of this pathway has advanced significantly, from the elucidation of its core enzymatic steps to the intricate details of its regulation.

Future research will likely focus on several key areas:

-

Unraveling the full complexity of its regulation: While significant progress has been made, a complete picture of the transcriptional and post-translational regulation of the pathway in response to developmental and environmental cues is still emerging.

-

Metabolic channeling and enzyme complexes: There is growing evidence for the existence of multi-enzyme complexes, or "metabolons," that channel intermediates between active sites, increasing catalytic efficiency and preventing the loss of intermediates. Further investigation into the structure and function of these complexes will provide deeper insights into pathway organization.

-

Exploiting the pathway for synthetic biology: The shikimate pathway is a rich source of valuable chemicals. Continued efforts in metabolic engineering and synthetic biology will enable the sustainable production of a wider range of high-value compounds in plants and microbial systems.

-

Developing novel therapeutics and herbicides: The enzymes of the shikimate pathway remain promising targets for the development of new drugs and herbicides with novel modes of action to combat resistance.

The continued exploration of the shikimic acid pathway promises not only to deepen our fundamental understanding of plant biology but also to unlock new opportunities for addressing global challenges in health, agriculture, and sustainable chemical production.

References

- Shikimik acid pathway | PDF - Slideshare. (n.d.).

- 2 Shikimic Acid Pathway 1 | PDF | Biosynthesis - Scribd. (n.d.).

- Shikimic acid pathway - YouTube. (2020, October 12).

- Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC. (2022, July 26).

- Shikimik acid pathway | PPTX - Slideshare. (n.d.).

- The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed. (2021, May 5).

- shikimic acid pathway: Topics by Science.gov. (n.d.).

- The Shikimate Pathway: Biosynthesis of Phenolic Products from Shikimic Acid | Bioorganic Synthesis: An Introduction | Oxford Academic. (n.d.).

- The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. (2010, April 1).

- The shikimate pathway: gateway to metabolic diversity - PMC. (n.d.).

- The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes - PubMed. (n.d.).

- The shikimate pathway: Review of amino acid sequence, function and three-dimensional structures of the enzymes | Request PDF - ResearchGate. (2025, August 10).

- Shikimate pathway - Wikipedia. (n.d.).

- The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - Oxford Academic. (n.d.).

- Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - Frontiers. (n.d.).

- Shikimic acid pathway | PPTX - Slideshare. (n.d.).

- Shikimic Acid Pathway - ResearchGate. (2026, January 2).

- Introduction to the Shikimate Pathway - YouTube. (2010, April 12).

Sources

- 1. Shikimik acid pathway | PDF [slideshare.net]

- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shikimik acid pathway | PPTX [slideshare.net]

- 4. Shikimic acid pathway | PPTX [slideshare.net]

- 5. scribd.com [scribd.com]

- 6. academic.oup.com [academic.oup.com]

- 7. youtube.com [youtube.com]

- 8. bioone.org [bioone.org]

- 9. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]

- 10. The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Shikimic Acid as a Precursor for Oseltamivir Phosphate (Tamiflu)

[1]

Executive Summary

Oseltamivir phosphate (Tamiflu®) remains a critical frontline antiviral for the treatment and prophylaxis of Influenza A and B. Its industrial synthesis relies heavily on (-)-shikimic acid ((3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid) as the chiral pool starting material. The molecule's three existing stereocenters provide the scaffold necessary to install the drug's dense functionality with high stereochemical fidelity.

This technical guide dissects the shikimic acid supply chain—from traditional extraction to metabolic engineering—and provides a granular analysis of the chemical conversion to Oseltamivir. It contrasts the industrial standard "Roche Process" (azide-based) with modern azide-free alternatives, emphasizing safety, yield optimization, and impurity profiling.

Part 1: Sourcing Strategy (The Upstream)

The supply of shikimic acid has historically been the bottleneck in Oseltamivir production. Diversifying acquisition streams is essential for supply chain resilience.

Extraction from Illicium verum (Star Anise)

Traditional sourcing relies on the pericarp of the Star Anise fruit, which contains 3–7% shikimic acid by weight.

-

Extraction Protocol:

-

Maceration: Dry fruit is ground to a fine powder (20 mesh).

-

Solvent System: 70% Ethanol/Water is preferred over pure water to minimize co-extraction of polysaccharides while maintaining solubility.

-

Reflux: The slurry is refluxed at 70–80°C for 2–4 hours.

-

Purification: The crude extract is filtered and passed through an anion-exchange resin (e.g., Amberlite IRA-400 in OH- form). Shikimate binds as an anion; impurities wash through.

-

Elution & Crystallization: Elute with dilute acetic acid. Concentrate and crystallize from ethyl acetate.

-

Microbial Production (Metabolic Engineering)

To bypass botanical limitations, Escherichia coli strains are engineered to overproduce shikimic acid by blocking the aromatic amino acid pathway downstream of shikimate.

Key Metabolic Modifications:

-

Pathway Block: Deletion of aroK and aroL (shikimate kinases) prevents the conversion of shikimate to shikimate-3-phosphate.

-

Flux Increase: Overexpression of tktA (transketolase) and ppsA (PEP synthase) increases the precursor pool (Erythrose-4-phosphate and Phosphoenolpyruvate).

-

Feedback Desensitization: Expression of feedback-resistant DAHP synthase (aroG^fbr) prevents inhibition by downstream aromatic amino acids.

Figure 1: Engineered metabolic pathway in E. coli for shikimic acid accumulation. Red dashed lines indicate gene knockouts required to arrest metabolism at the target compound.

Part 2: Chemical Synthesis (The Core)[2]

The industrial conversion of shikimic acid to Oseltamivir phosphate is a masterpiece of functional group manipulation. The "Roche Process" is the standard, though it requires careful handling of azide intermediates.

The Roche Route (Azide-Based)

This route installs the nitrogen functionalities via a regioselective epoxide opening using sodium azide.

Step-by-Step Protocol:

| Step | Transformation | Reagents & Conditions | Technical Insight |

| 1 | Esterification & Ketalization | 1. EtOH, SOCl₂, reflux.2. 3-Pentanone, p-TsOH, reflux. | Protects the carboxylic acid and the C3/C4 hydroxyls. The 3-pentanone ketal is crucial for the lipophilicity of the final drug. |

| 2 | Mesylation | MsCl (Methanesulfonyl chloride), Et₃N, DCM, 0°C. | Activates the remaining C5 hydroxyl group for elimination/substitution. |

| 3 | Reductive Opening | Et₃SiH, TiCl₄, DCM, -36°C. | Critical Step: Regioselectively opens the ketal to leave a C4 ether and a C3 hydroxyl. |

| 4 | Epoxide Formation | KHCO₃, MeOH/H₂O, reflux. | Intramolecular SN2 attack of the C3-alkoxide onto the C4-mesylate (formed in situ or rearranged) yields the epoxide. |

| 5 | Azide Opening | NaN₃, NH₄Cl, EtOH/H₂O, reflux. | Safety Critical: Regioselective attack at C5. Use blast shields. NH₄Cl buffers pH to prevent side reactions. |

| 6 | Aziridine Formation | PPh₃ (Staudinger), then heat. | The azide is reduced to an amine, which displaces a neighbor leaving group to form an aziridine (N-ring). |

| 7 | Ring Opening & Acetylation | 1. NaN₃, H₂SO₄ (cat).2. Ac₂O. | A second azide opens the aziridine. Subsequent acetylation yields the acetamido group.[1][2] |

| 8 | Reduction & Salt Formation | 1. H₂ (Raney Ni) or PPh₃.2. H₃PO₄, EtOH. | Reduces the final azide to the primary amine. Crystallization with phosphoric acid yields Tamiflu.[3] |

Process Optimization: The Azide-Free Route

To mitigate the explosion hazards of large-scale azide use, an alternative route uses allylamine and a magnesium catalyst.

-

Reagent: Allylamine (nucleophile) + MgBr₂[2]·OEt₂ (Lewis Acid catalyst).[4][2]

-

Mechanism: The Mg²⁺ coordinates to the epoxide oxygen, increasing electrophilicity. Allylamine attacks regioselectively.

-

Advantage: Higher yield (~35% vs 20% for Roche) and elimination of potentially explosive azide intermediates.

Figure 2: Simplified flow of the Roche industrial synthesis route.[4] The epoxide formation and subsequent nitrogen installation are the yield-determining steps.

Part 3: Quality Control & Impurity Profiling

Regulatory compliance requires strict monitoring of stereochemical purity and process-related impurities.

Stereochemical Control

Oseltamivir has three stereocenters (C3, C4, C5). The starting material, shikimic acid, fixes the stereochemistry at C3 and C4. The critical quality attribute (CQA) is the inversion at C5 during the azide attack.

-

Risk: Retention of configuration at C5 (forming the epi-isomer) if the SN2 mechanism is compromised by competing SN1 pathways (e.g., if carbocation character develops).

-

Control: Maintain strictly basic/nucleophilic conditions during epoxide opening to enforce SN2 kinetics.

Impurity Markers

Common impurities detectable by HPLC (Reverse Phase C18, UV 210 nm):

-

Epoxide Precursor: Unreacted intermediate from Step 4.

-

Des-acetyl Oseltamivir: Failure of the acetylation step.[4]

-

Ethyl Ester Hydrolysis: Formation of Oseltamivir Carboxylate (the active metabolite) during storage or acidic workup. This is a degradant impurity.

References

-

Industrial Synthesis of Oseltamivir: Karpf, M., & Trussardi, R. (2009). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu).[2] Journal of Organic Chemistry.[5] Link

-

Shikimic Acid Extraction: Ohira, S., et al. (2009). Isolation of Shikimic Acid from Star Anise.[4][1] Journal of Chemical Education. Link

-

Metabolic Engineering: Kramer, M., et al. (2003). Metabolic engineering for microbial production of shikimic acid.[6][7] Metabolic Engineering.[6] Link

-

Roche Process Overview: Federspiel, M., et al. (1999). Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002). Organic Process Research & Development. Link

-

Impurity Profiling: Eisenberg, E. J., et al. (1997). High-performance liquid chromatographic method for the determination of the neuraminidase inhibitor, GS4104. Journal of Chromatography B. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]

- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]

The Shikimate Pathway: A Historical and Mechanistic Deep Dive for Researchers and Drug Development Professionals

Introduction

The shikimate pathway is a seven-step metabolic route of profound importance, responsible for the biosynthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in a vast array of organisms, including bacteria, archaea, fungi, algae, some protozoans, and plants.[1][2] Its conspicuous absence in mammals makes it an exquisitely selective target for the development of herbicides and antimicrobial agents.[3][4] This in-depth technical guide provides a comprehensive overview of the discovery, history, and core biochemistry of the shikimate pathway, with a particular focus on its significance as a target for drug development, exemplified by the well-known herbicide, glyphosate.

Part 1: The Historical Unraveling of a Central Metabolic Route

The journey to understanding the shikimate pathway is a compelling narrative of chemical isolation, structural elucidation, and meticulous biochemical investigation that spanned over half a century.

The Genesis: Isolation of Shikimic Acid

The story begins in 1885 when Japanese chemist Jokichi Takamine first isolated a novel organic acid from the Japanese star anise plant, Illicium anisatum.[3][5][6] He named this compound shikimic acid, after the Japanese name for the plant, "shikimi-no-ki".[5][7][8] For decades, the chemical nature of shikimic acid remained an enigma. It wasn't until the mid-20th century, with the advent of advanced analytical techniques, that its precise cyclohexene derivative structure was finally determined.[3][5]

Charting the Metabolic Map: The Contribution of Davis and Sprinson

The 1950s marked a turning point in our understanding of the shikimate pathway. The seminal work of Bernard Davis and David Sprinson, along with their colleagues, was instrumental in mapping out the intricate series of reactions that lead to the aromatic amino acids.[3][9] Through classic studies utilizing auxotrophic mutants of Escherichia coli, they meticulously pieced together the metabolic sequence, demonstrating that shikimic acid was a key intermediate in this biosynthetic route.[7] Their research established the pathway's role in converting simple carbohydrate precursors into the essential aromatic amino acids.[9]

Part 2: The Core Biochemistry of the Shikimate Pathway

The shikimate pathway is a testament to the elegance and efficiency of cellular metabolism. It commences with the condensation of two key precursors derived from central carbohydrate metabolism: phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[2][10][11] This initial reaction sets in motion a cascade of seven enzymatic steps, culminating in the synthesis of chorismate, the common precursor for all three aromatic amino acids.[11][12][13]

The Seven Enzymatic Steps to Chorismate

The conversion of PEP and E4P to chorismate is catalyzed by a series of seven distinct enzymes.[1][10] The intermediates and enzymes of this common pathway are highly conserved across different organisms.

| Step | Substrate(s) | Enzyme | Product |

| 1 | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

| 2 | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | 3-dehydroquinate (DHQ) synthase | 3-dehydroquinate (DHQ) |

| 3 | 3-dehydroquinate (DHQ) | 3-dehydroquinate dehydratase | 3-dehydroshikimate (DHS) |

| 4 | 3-dehydroshikimate (DHS) | Shikimate dehydrogenase | Shikimate |

| 5 | Shikimate | Shikimate kinase | Shikimate-3-phosphate (S3P) |

| 6 | Shikimate-3-phosphate (S3P) + Phosphoenolpyruvate (PEP) | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | 5-enolpyruvylshikimate-3-phosphate (EPSP) |

| 7 | 5-enolpyruvylshikimate-3-phosphate (EPSP) | Chorismate synthase | Chorismate |

Visualizing the Pathway: A Graphviz Representation

Caption: The seven-step shikimate pathway, converting phosphoenolpyruvate and erythrose 4-phosphate to chorismate.

Chorismate: A Critical Metabolic Crossroads

Chorismate is not the end of the line; rather, it represents a crucial branch point in metabolism.[14][15] From this central intermediate, dedicated pathways diverge to synthesize tryptophan, and through the intermediate prephenate, phenylalanine and tyrosine.[11][15] Beyond the aromatic amino acids, chorismate and other shikimate pathway intermediates serve as precursors for a vast array of secondary metabolites, including folates, ubiquinone, and in plants, lignins, flavonoids, and alkaloids.[2][9] In fact, under normal growth conditions, it is estimated that 20% of the carbon fixed by plants flows through the shikimate pathway.[9]

Part 3: The Shikimate Pathway as a Prime Target for Drug and Herbicide Development

The absence of the shikimate pathway in animals, including humans, is a pivotal biological distinction that has been astutely exploited in the development of non-toxic herbicides and potential antimicrobial agents.[3][4] This metabolic divergence allows for the design of inhibitors that specifically target enzymes within the pathway of plants or microorganisms, with minimal off-target effects on animal life.[5]

A Case Study: Glyphosate and the Inhibition of EPSP Synthase

The discovery and development of glyphosate, the active ingredient in the broad-spectrum herbicide Roundup®, is a classic example of targeting the shikimate pathway.

Discovery and Mechanism of Action: The herbicidal properties of glyphosate were discovered in the 1970s by Monsanto scientists.[4][16] Subsequent research by Steinrücken and Amrhein in 1980 definitively identified its biochemical target as 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, the sixth enzyme in the shikimate pathway.[17] Glyphosate acts as a potent and specific inhibitor of EPSP synthase by mimicking the substrate phosphoenolpyruvate (PEP).[4][16][18] It binds to the enzyme-S3P complex, effectively blocking the catalytic reaction and leading to the accumulation of shikimate-3-phosphate and a depletion of aromatic amino acids, ultimately resulting in plant death.[1][16]

Development of Glyphosate-Resistant Crops: The efficacy of glyphosate as a non-selective herbicide posed a challenge for its use in agriculture, as it would kill both weeds and crops.[4] The solution came in the form of genetic engineering. Researchers identified a glyphosate-resistant version of the EPSP synthase gene in the bacterium Agrobacterium sp. strain CP4.[18][19] This bacterial enzyme is not inhibited by glyphosate. By introducing this gene into crop plants, scientists were able to develop glyphosate-resistant, or "Roundup Ready®," crops.[4] This technological advancement allows farmers to spray glyphosate over their fields, killing the weeds while leaving the genetically modified crops unharmed.

Experimental Protocol: In Vitro Inhibition Assay for EPSP Synthase

This protocol outlines a basic in vitro assay to determine the inhibitory effect of a compound (e.g., glyphosate) on EPSP synthase activity.

-

Enzyme and Substrate Preparation:

-

Purify recombinant EPSP synthase from an expression system (e.g., E. coli).

-

Prepare stock solutions of shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) in a suitable buffer (e.g., HEPES or Tris-HCl).

-

Prepare a stock solution of the inhibitor (glyphosate) at a known concentration.

-

-

Assay Reaction:

-

In a microplate, set up reaction mixtures containing:

-

Buffer

-

EPSP synthase

-

Shikimate-3-phosphate (S3P)

-

Varying concentrations of the inhibitor (glyphosate)

-

-

Pre-incubate the enzyme with S3P and the inhibitor for a defined period.

-

Initiate the reaction by adding phosphoenolpyruvate (PEP).

-

-

Detection of Product Formation:

-

The reaction produces inorganic phosphate (Pi) as a byproduct.

-

At specific time points, stop the reaction (e.g., by adding a strong acid).

-

Quantify the amount of inorganic phosphate produced using a colorimetric method, such as the malachite green assay.

-

-

Data Analysis:

-

Plot the rate of phosphate production against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Visualizing the Inhibition of EPSP Synthase

Caption: Glyphosate competitively inhibits EPSP synthase, blocking the normal reaction.

Conclusion

The discovery and elucidation of the shikimate pathway represent a significant achievement in our understanding of fundamental biochemistry. From its humble beginnings with the isolation of shikimic acid to its current status as a well-characterized metabolic route, the journey of the shikimate pathway has provided invaluable insights into the biosynthesis of essential aromatic compounds. Its absence in animals has made it a cornerstone of modern agriculture through the development of targeted herbicides and continues to hold promise for the discovery of novel antimicrobial agents. For researchers and professionals in drug development, a deep understanding of the history, enzymology, and regulation of the shikimate pathway is essential for harnessing its full potential in addressing global challenges in food security and infectious disease.

References

- The Story and History of The Shikimic Acid Pathway | PDF - Scribd. (2025, August 29).

- The Shikimate Pathway | Alder BioInsights. (2024, December 12).

- The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds - Oxford Academic. (n.d.).

- Glyphosate: Discovery, Development, Applications, and Properties | Request PDF. (n.d.).

- The Shikimate Pathway. (n.d.).

- Phytotoxic mechanism of action of glyphosate: inhibition of the enzyme EPSP synthase. (n.d.).

- Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC. (n.d.).

- Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. (n.d.).

- Shikimic acid - Wikipedia. (n.d.).

- Glyphosate | Description, Discovery, Uses, Mechanism, Resistance, Environmental Risks, & Health Concerns | Britannica. (2026, January 30).

- Glyphosate - Wikipedia. (n.d.).

- The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. (2010, April 1).

- The shikimate pathway: gateway to metabolic diversity - PMC. (n.d.).

- Shikimate pathway - Wikipedia. (n.d.).

- The herbicide glyphosate - PubMed. (n.d.).

- Molecule of the Month: EPSP Synthase and Weedkillers - PDB-101. (n.d.).

- US20130137895A1 - Method for the extraction of shikimic acid - Google Patents. (n.d.).

- EPSP synthase - Wikipedia. (n.d.).

- The Elusive Branch Point: A Technical Guide to the Discovery and Research History of Chorismic Acid - Benchchem. (n.d.).

- Exploring the potential role of EPSPS mutations for enhanced glyphosate resistance in Nicotiana tabacum - Frontiers. (2025, February 9).

- A 5-Enolpyruvylshikimate 3-Phosphate Synthase Functions as a Transcriptional Repressor in Populus - PMC - NIH. (n.d.).

- shikimate pathway enzymes: Topics by Science.gov. (n.d.).

- A novel 5-enolpyruvoylshikimate-3-phosphate (EPSP) synthase transgene for glyphosate resistance stimulates growth and fecundity in weedy rice (Oryza sativa) without herbicide - PMC. (n.d.).

- THE SHIKIMATE PATHWAY - Annual Reviews. (1999, June 1).

- The shikimate pathway: gateway to metabolic diversity - RSC Publishing. (2024, January 3).

- The shikimate pathway: gateway to metabolic diversity - ResearchGate. (n.d.).

- THE SHIKIMATE PATHWAY. - Semantic Scholar. (n.d.).

- Investigations of the Chorismate Pathway - Glenn Berchtold - Grantome. (n.d.).

- Chorismate (YMDB00148) - Yeast Metabolome Database. (n.d.).

- Chorismate biosynthesis pathway in E. coli(modified from reference 34).... - ResearchGate. (n.d.).

- Chorismate – Knowledge and References - Taylor & Francis. (n.d.).

- The Shikimate Pathway — A Metabolic Tree with Many Branche - ResearchGate. (2025, August 9).

Sources

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. annualreviews.org [annualreviews.org]

- 3. scribd.com [scribd.com]

- 4. PDB-101: Molecule of the Month: EPSP Synthase and Weedkillers [pdb101.rcsb.org]

- 5. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemcom.com [echemcom.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. Shikimic acid - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. alderbioinsights.co.uk [alderbioinsights.co.uk]

- 11. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioone.org [bioone.org]

- 13. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Glyphosate | Description, Discovery, Uses, Mechanism, Resistance, Environmental Risks, & Health Concerns | Britannica [britannica.com]

- 17. researchgate.net [researchgate.net]

- 18. EPSP synthase - Wikipedia [en.wikipedia.org]

- 19. A novel 5-enolpyruvoylshikimate-3-phosphate (EPSP) synthase transgene for glyphosate resistance stimulates growth and fecundity in weedy rice (Oryza sativa) without herbicide - PMC [pmc.ncbi.nlm.nih.gov]

Shikimic Acid: A Linchpin of Metabolism and a Cornerstone of Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Shikimic acid, a seemingly unassuming cyclohexene carboxylic acid, stands as a pivotal intermediate in the biochemical landscape of plants, bacteria, fungi, and parasites.[1][2][3][4] Its significance radiates from its central position in the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1][2][3] The absence of this pathway in animals elevates these amino acids to essential dietary components for human and animal life.[1][3] Beyond its fundamental role in primary metabolism, shikimic acid has emerged as a molecule of immense industrial and pharmaceutical importance. It is the principal starting material for the synthesis of the neuraminidase inhibitor, oseltamivir (Tamiflu®), a frontline antiviral agent against influenza viruses.[1][4][5] Furthermore, the shikimate pathway is the target of the widely used broad-spectrum herbicide, glyphosate, which underscores its critical role in plant survival.[6] This guide provides a comprehensive exploration of the multifaceted role of shikimic acid, from its core biochemical functions to its applications in drug discovery and development, offering field-proven insights and detailed methodologies for the modern researcher.

The Shikimate Pathway: A Gateway to Aromaticity

The shikimate pathway is a metabolic marvel that bridges primary carbohydrate metabolism with the synthesis of a vast array of aromatic compounds.[7] This elegant seven-enzyme catalyzed process commences with the condensation of phosphoenolpyruvate (PEP), a glycolytic intermediate, and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[8][9]

Enzymatic Cascade of the Shikimate Pathway

The conversion of PEP and E4P to chorismate, the final product of the pathway and the precursor to the aromatic amino acids, involves a series of intricate enzymatic transformations.[8][10]

| Step | Enzyme | Substrate(s) | Product |

| 1 | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

| 2 | 3-dehydroquinate (DHQ) synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | 3-dehydroquinate (DHQ) |

| 3 | 3-dehydroquinate dehydratase | 3-dehydroquinate (DHQ) | 3-dehydroshikimate (DHS) |

| 4 | Shikimate dehydrogenase | 3-dehydroshikimate (DHS) | Shikimic Acid |

| 5 | Shikimate kinase | Shikimic Acid | Shikimate 3-phosphate (S3P) |

| 6 | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Shikimate 3-phosphate (S3P) + Phosphoenolpyruvate (PEP) | 5-enolpyruvylshikimate-3-phosphate (EPSP) |

| 7 | Chorismate synthase | 5-enolpyruvylshikimate-3-phosphate (EPSP) | Chorismate |

Caption: The seven enzymatic steps of the shikimate pathway, highlighting the central role of shikimic acid.

Caption: A simplified workflow of the Shikimate Pathway.

Regulation of the Shikimate Pathway: A Tightly Controlled Process

The flux through the shikimate pathway is meticulously regulated to meet the cellular demands for aromatic amino acids and their derivatives. In microorganisms, a primary control point is the feedback inhibition of DAHP synthase by the final products: phenylalanine, tyrosine, and tryptophan.[8] In plants, the regulation is more complex, with multiple isoforms of enzymes and allosteric regulation at various steps, including chorismate mutase and anthranilate synthase.[8][11][12] Understanding these regulatory mechanisms is crucial for the metabolic engineering of microorganisms to overproduce shikimic acid.[5][13]

Shikimic Acid: The Precursor to a Cornucopia of Bioactive Molecules

Shikimic acid's significance extends far beyond its role as an intermediate in aromatic amino acid biosynthesis. It serves as a branching point for the synthesis of a diverse array of secondary metabolites with profound physiological and medicinal properties.

Aromatic Amino Acids and Their Derivatives

The primary fate of chorismate, the end product of the shikimate pathway, is its conversion to phenylalanine, tyrosine, and tryptophan.[14] These amino acids are not only essential building blocks for proteins but also serve as precursors for a multitude of vital compounds, including:

-

Neurotransmitters: Serotonin and dopamine.

-

Hormones: Auxins in plants.

-

Pigments: Melanin.

-

Alkaloids and Flavonoids: A vast and structurally diverse group of plant secondary metabolites with a wide range of biological activities.[2][4]

Oseltamivir (Tamiflu®): A Triumph of Natural Product Synthesis

The most prominent pharmaceutical application of shikimic acid is its use as the chiral starting material for the industrial synthesis of oseltamivir phosphate (Tamiflu®).[1][4][15] Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected cells.[4] The original commercial synthesis of oseltamivir relies on a multi-step process starting from shikimic acid, which is primarily sourced from the seeds of the Chinese star anise (Illicium verum).[1][16][17]

Oseltamivir Synthesis Workflow from Shikimic Acid:

Caption: Key stages in the synthesis of Oseltamivir from shikimic acid.

The dependence on a natural source for shikimic acid has, at times, led to supply shortages, prompting extensive research into alternative synthetic routes and microbial fermentation methods for its production.[1][3][13] Metabolic engineering of E. coli has shown great promise in providing a sustainable and cost-effective supply of shikimic acid.[3][13][18]

The Shikimate Pathway as a Target for Herbicides and Antimicrobial Agents

The absence of the shikimate pathway in mammals makes it an attractive target for the development of selective herbicides and antimicrobial drugs.[7]

Glyphosate: A Potent Inhibitor of EPSP Synthase

Glyphosate, the active ingredient in the broad-spectrum herbicide Roundup®, is a potent and specific inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[6][19][20] By blocking this crucial step in the shikimate pathway, glyphosate prevents the synthesis of aromatic amino acids, leading to a cessation of protein synthesis and ultimately, plant death.[6][20] The molecular mechanism of glyphosate action involves its binding to the EPSPS-S3P complex, acting as a transition state analog of the second substrate, phosphoenolpyruvate.[10][21] The accumulation of shikimic acid in glyphosate-treated plants is a well-established biomarker for its herbicidal activity.[22][23][24][25]

Mechanism of Glyphosate Inhibition:

Caption: Glyphosate competitively inhibits the binding of PEP to EPSP synthase.

The development of glyphosate-resistant crops has been a significant achievement in modern agriculture, primarily through the introduction of a glyphosate-insensitive bacterial EPSP synthase gene.[26][27]

Novel Antimicrobial Drug Discovery

The essential nature of the shikimate pathway in many pathogenic bacteria and fungi has made its enzymes attractive targets for the development of novel antimicrobial agents.[7][28] Inhibitors of various enzymes in the pathway, such as shikimate kinase and DHQ synthase, are being actively investigated as potential antibiotics and antifungals.[5]

Experimental Protocols: Methodologies for the Researcher

A critical aspect of studying shikimic acid and its pathway is the ability to accurately quantify its presence and analyze the activity of the associated enzymes.

Quantification of Shikimic Acid

Several analytical techniques are available for the quantification of shikimic acid in biological samples.[24][29]

4.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of shikimic acid.[30][31]

-

Principle: Separation of shikimic acid from other components in a sample matrix based on its polarity using a reversed-phase column, followed by detection using a UV detector.

-

Sample Preparation:

-

Homogenize the plant or microbial tissue in a suitable solvent (e.g., methanol or ethanol).

-

Centrifuge the homogenate to pellet cellular debris.

-

Filter the supernatant through a 0.22 µm syringe filter prior to injection.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.

-

Quantification: Based on a standard curve generated with known concentrations of pure shikimic acid.

-

4.1.2. Colorimetric Assay

A simpler, high-throughput method for shikimic acid quantification is the periodate oxidation method.[24][32]

-

Principle: The vicinal diols of shikimic acid are oxidized by periodate, and the resulting products react with a chromogenic reagent to produce a colored compound that can be measured spectrophotometrically.

-

Procedure:

-

Mix the sample extract with a solution of periodic acid.

-

Incubate for a defined period to allow for oxidation.

-

Add a quenching agent to stop the reaction.

-

Add a colorimetric reagent (e.g., a mixture of glycine and sodium hydroxide) and measure the absorbance at a specific wavelength (e.g., 382 nm).

-

Quantify against a standard curve of shikimic acid.

-

Assay of EPSP Synthase Activity

The activity of EPSP synthase can be determined by measuring the rate of inorganic phosphate (Pi) release from the reaction.

-

Principle: The enzymatic reaction couples the substrates S3P and PEP to form EPSP and Pi. The released Pi can be quantified using a colorimetric assay, such as the malachite green assay.

-

Reaction Mixture:

-

Buffer (e.g., 50 mM HEPES, pH 7.0)

-

Shikimate-3-phosphate (S3P)

-

Phosphoenolpyruvate (PEP)

-

Enzyme extract

-

-

Procedure:

-

Initiate the reaction by adding the enzyme extract to the reaction mixture.

-

Incubate at a specific temperature (e.g., 37°C) for a defined time.

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Add the malachite green reagent and measure the absorbance at 620 nm.

-

Calculate the amount of Pi released based on a standard curve of inorganic phosphate.

-

Conclusion and Future Perspectives

Shikimic acid, a cornerstone of primary metabolism in a vast range of organisms, has proven to be a molecule of immense scientific and commercial value. Its central role in the shikimate pathway not only provides the essential building blocks for aromatic amino acids and a plethora of secondary metabolites but also presents a critical target for herbicides and antimicrobial agents. The synthesis of the antiviral drug oseltamivir from shikimic acid is a testament to the power of harnessing natural product chemistry for human health.

Future research will undoubtedly focus on further elucidating the complex regulatory networks of the shikimate pathway in various organisms. This knowledge will be instrumental in advancing the metabolic engineering of microorganisms for the sustainable and high-yield production of shikimic acid and other valuable downstream products. Furthermore, the continued exploration of the shikimate pathway's enzymes as drug targets holds significant promise for the development of novel therapeutics to combat infectious diseases and agricultural pests. The humble shikimic acid molecule is poised to remain at the forefront of biochemical and biotechnological innovation for years to come.

References

-

Wikipedia. Shikimic acid. [Link]

-

Shikimic acid Pathway (Pharmacognosy) - YouTube. (2020-08-20). [Link]

-

Exploring the Shikimic Acid Biosynthesis Pathway and its Industrial Relevance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Shikimic acid as intermediary model for the production of drugs effective against influenza virus. (2020-01-24). PubMed Central. [Link]

-

Glyphosate and Roundup Disrupt the Gut Microbiome by Inhibiting the Shikimate Pathway. (2020-01-15). Independent Science News. [Link]

-

Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. (2015-01-01). National Center for Biotechnology Information. [Link]

-

Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. (2022-07-26). MDPI. [Link]

-

The shikimate pathway: gateway to metabolic diversity. (2019-01-01). National Center for Biotechnology Information. [Link]

-

(PDF) Shikimate Pathway and Aromatic Amino Acid Biosynthesis. ResearchGate. [Link]

-

Shikimate pathway - Wikipedia. [Link]

-

The Shikimate Pathway: Biosynthesis of Phenolic Products from Shikimic Acid | Bioorganic Synthesis: An Introduction. (2018-01-25). Oxford Academic. [Link]

-

The Site of the Inhibition of the Shikimate Pathway by Glyphosate: II. INTERFERENCE OF GLYPHOSATE WITH CHORISMATE FORMATION IN VIVO AND IN VITRO. (1978-05-01). National Center for Biotechnology Information. [Link]

-

Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site. (2018-09-11). National Center for Biotechnology Information. [Link]

-

The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. (2010-05-17). The Arabidopsis Book. [Link]

-

A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. (2009-04-14). ACS Publications. [Link]

-

Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. (2022-07-26). National Center for Biotechnology Information. [Link]

-

DETERMINATION OF SHIKIMIC ACID IN WINE BY HPLC. OIV. [Link]

-

The Glyphosate Target Enzyme 5-Enolpyruvyl Shikimate 3-Phosphate Synthase (EPSPS) Contains Several EPSPS-Associated Domains in Fungi. (2020-09-02). MDPI. [Link]

-

Roche synthesis. [Link]

-

Metabolic engineering for microbial production of shikimic acid. ResearchGate. [Link]

-

Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate. (2020-04-28). Frontiers. [Link]

-

Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. (2020-12-16). RSC Publishing. [Link]

-

HPLC and colourimetric quantification of shikimic acid levels in crops after glyphosate treatment. UPSpace. [Link]

-

The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. (2018-06-25). Oxford Academic. [Link]

-

Shikimate pathway and resistance mechanisms to glyphosate. 1.... ResearchGate. [Link]

-

Quantification of Shikimic Acid in the Methanolic Extracts of Three Alnus Taxons Growing in Turkey. (2016-04-01). Turkish Journal of Pharmaceutical Sciences. [Link]

- CN103833570B - Synthesis method of oseltamivir.

-

Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate. (2020-04-29). National Center for Biotechnology Information. [Link]

-

The shikimate pathway and aromatic amino Acid biosynthesis in plants. (2012-08-15). PubMed. [Link]

-

[PDF] Shikimate Pathway and Aromatic Amino Acid Biosynthesis. Semantic Scholar. [Link]

-

Understanding Glyphosate and Other Pesticides (FS-1193). University of Maryland Extension. [Link]

-

16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control. Pressbooks. [Link]

-

A microchemical method for the detection and determination of shikimic acid. (1958-02-01). Journal of Biological Chemistry. [Link]

-

Metabolic engineering for microbial production of shikimic acid. (2005-08-01). PubMed. [Link]

-

The Shikimate Pathway as an Entry to Aromatic Secondary Metabolism. Semantic Scholar. [Link]

-

Total Synthesis of Oseltamivir phosphate (Tamiflu) by Shibasaki. Organic Chemistry Portal. [Link]

Sources

- 1. Shikimic acid - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. Shikimic acid as intermediary model for the production of drugs effective against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Glyphosate and Roundup Disrupt the Gut Microbiome by Inhibiting the Shikimate Pathway - GMOScience [gmoscience.org]

- 7. researchgate.net [researchgate.net]

- 8. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 11. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Metabolic engineering for microbial production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The shikimate pathway and aromatic amino Acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. york.ac.uk [york.ac.uk]

- 17. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 21. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 22. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: II. INTERFERENCE OF GLYPHOSATE WITH CHORISMATE FORMATION IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate [frontiersin.org]

- 24. repository.up.ac.za [repository.up.ac.za]

- 25. Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 30. oiv.int [oiv.int]

- 31. turkjps.org [turkjps.org]

- 32. researchgate.net [researchgate.net]

The Shikimic Acid Pathway: A Technical Guide to Herbicide Target Validation

Executive Summary

The shikimic acid pathway represents the "Holy Grail" of herbicide target discovery. Unique to plants, bacteria, and fungi—and notably absent in mammals—this seven-step metabolic route biosynthesizes aromatic amino acids (phenylalanine, tyrosine, tryptophan) essential for protein synthesis and secondary metabolite production (e.g., lignins, alkaloids).[1] Its disruption leads to rapid plant death due to amino acid starvation and the accumulation of toxic intermediates, yet offers an exceptional safety profile for non-target organisms.

While glyphosate’s inhibition of EPSP synthase (Step 6) remains the gold standard, the rise of resistant weed biotypes has necessitated a pivot toward alternative targets within this pathway. This guide dissects the pathway's enzymology, validates emerging targets beyond EPSPS, and provides rigorous experimental protocols for inhibitor screening.

Part 1: Mechanistic Foundation

The Shikimate Pathway Architecture

The pathway converts erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP) into chorismate through seven enzymatic steps.[2]

Figure 1: The seven enzymatic steps of the shikimate pathway.[2] Note the critical feedback inhibition loop and the input of PEP at two distinct stages.

Part 2: Target Validation & Enzymology

EPSP Synthase (The Gold Standard)

-

Enzyme: 5-enolpyruvylshikimate-3-phosphate synthase (EC 2.5.1.19).

-

Mechanism: Catalyzes the transfer of the enolpyruvyl moiety from PEP to the 5-hydroxyl group of shikimate-3-phosphate (S3P).

-

Inhibition: Glyphosate functions as a transition state analog of the PEP carbocation.[3] It binds only after S3P has bound, forming a stable, dead-end ternary complex (Enzyme-S3P-Glyphosate).

-

Resistance Mechanisms:

-

Target Site Mutation: The "TIPS" mutation (Thr102Ile + Pro106Ser) in Eleusine indica alters the active site geometry, preventing glyphosate binding while maintaining affinity for PEP [1].

-

Gene Amplification: Amaranthus palmeri populations can contain >100 copies of the EPSPS gene, overwhelming the herbicide with excess enzyme [2].

-

Emerging Targets (Beyond Glyphosate)

With glyphosate resistance spreading, upstream and downstream enzymes are under scrutiny.

| Target Enzyme | Step | Inhibitor Class | Mechanism of Action | Status |

| DHQ Synthase | 2 | Carbaphosphonates | Mimics the enolpyranose intermediate. | Research (Potent in vitro, delivery challenges). |

| Shikimate Kinase | 5 | ADP Analogs | Competitive inhibition with ATP. | Validated in M. tuberculosis, exploring plant homologs. |

| Chorismate Synthase | 7 | Azo Dyes / Fluorinated Analogs | Competes with EPSP; requires reduced FMN. | Early Discovery. Unique radical mechanism offers high specificity. |

Technical Insight: DHQ Synthase is particularly attractive because its substrate (DAHP) accumulation leads to deregulation of the pathway's entry point (DAHP synthase), causing a "metabolic jam" that is cytotoxic independent of amino acid starvation [3].

Part 3: Experimental Workflows

Protocol A: High-Throughput EPSPS Inhibition Assay (Malachite Green)

Type: In vitro, End-point Objective: Determine IC50 of a candidate inhibitor by measuring inorganic phosphate (Pi) release.

Principle: EPSPS releases one molecule of Pi for every molecule of EPSP formed. Malachite green forms a complex with Pi, quantifiable at 620-650 nm.

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM KCl, 2 mM DTT.

-

Substrates: 1 mM Shikimate-3-phosphate (S3P), 1 mM Phosphoenolpyruvate (PEP).

-

Enzyme: Recombinant Plant EPSPS (e.g., A. thaliana or Z. mays), purified.

-

Detection: Malachite Green Phosphate Detection Kit.

Step-by-Step Protocol:

-

Preparation: Dilute candidate inhibitors in Assay Buffer (maintain DMSO < 5%).

-

Incubation: In a 96-well plate, mix:

-

10 µL Inhibitor (variable conc.)

-

20 µL Enzyme solution (optimized to yield linear range signal).

-

10 µL S3P (4 mM stock).

-

Pre-incubate 5 mins at 25°C.

-

-

Initiation: Add 10 µL PEP (4 mM stock) to start the reaction.

-

Reaction: Incubate for 10–20 minutes at 25°C.

-

Termination & Detection: Add 100 µL Malachite Green reagent. This acidic solution quenches the enzyme and reacts with free Pi.

-

Development: Incubate 10-30 mins for color development (green).

-

Read: Measure Absorbance at 620 nm.

-

Validation:

-

Negative Control: No enzyme (background Pi).

-

Positive Control: Glyphosate (known IC50 ~0.5 µM for wild-type).

-

Self-Validating Check: If the "No Substrate" control shows high absorbance, your enzyme prep contains free phosphate. Dialyze enzyme extensively against phosphate-free buffer before use.

Protocol B: Whole-Plant Dose-Response (GR50 Determination)

Type: In vivo, Phenotypic Objective: Confirm that in vitro inhibition translates to herbicidal activity.[4]

Step-by-Step Protocol:

-

Plant Material: Grow Arabidopsis thaliana or target weed (e.g., Amaranthus) to the 3-4 leaf stage (rosette).

-

Treatment: Apply inhibitor via foliar spray in a track sprayer.

-

Carrier: Water + 0.1% Tween-20 (surfactant).

-

Doses: Logarithmic scale (e.g., 0, 10, 50, 100, 500, 1000 g ai/ha).

-

-

Environmental Control: Maintain plants at 25°C/20°C (day/night), 16h photoperiod.

-

Assessment:

-

7 Days After Treatment (DAT): Visual injury scoring (0-100%).

-

14 DAT: Harvest above-ground biomass. Dry at 60°C for 48h. Weigh.

-

-

Analysis: Fit data to a log-logistic 4-parameter model to calculate GR50 (Growth Reduction 50%).

Figure 2: The critical path from enzyme inhibition to validated herbicide lead.

Part 4: Comparative Kinetic Data

The following table summarizes kinetic parameters for key enzymes, highlighting the competitive advantage of inhibitors.

| Enzyme Source | Km (PEP) [µM] | Km (S3P) [µM] | Glyphosate Ki [µM] | Reference |

| E. coli (Wild Type) | 17 | 4.7 | 0.5 - 1.0 | [4] |

| A. thaliana (Wild Type) | 5.0 | 7.0 | 0.2 | [5] |

| Agrobacterium CP4 (Resistant) | 12 | 3.5 | 2700 | [6] |

| Zea mays (TIPS Mutant) | 260 | 6.0 | >1000 | [1] |

Note: The massive increase in Ki for CP4 and TIPS variants illustrates the difficulty of overcoming resistance with simple structural analogs.

Part 5: Future Outlook

The future of shikimate pathway herbicides lies in allosteric inhibition and multi-target strategies .

-

Allosteric Modulators: Targeting the domain interfaces of DAHP synthase to lock it in an inactive conformation, mimicking the natural feedback inhibition of tyrosine/phenylalanine.

-

Suicide Substrates: Designing molecules that are processed by the enzyme (e.g., Chorismate Synthase) into a reactive intermediate that covalently binds and irreversibly inactivates the protein.

References

-

Molecular basis for the herbicide resistance of Roundup Ready crops. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Genomic amplification of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) gene in glyphosate-resistant Amaranthus palmeri. Source: PNAS URL:[5][Link]

-

In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose. Source: Frontiers in Microbiology URL:[Link]

-

Kinetic and structural characterization of the interaction of glyphosate with the active site of EPSP synthase. Source: Biochemistry (ACS) URL:[Link]

-

The shikimate pathway and the site of its inhibition by glyphosate. Source: ResearchGate (Review) URL:[Link]

-

Characterization of a Glyphosate-Tolerant Enzyme from Streptomyces svecius. Source: Journal of Agricultural and Food Chemistry URL:[Link]

Sources

The Shikimic Acid Pathway: A Lode for High-Value Secondary Metabolites

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary